molecular formula C12H16FNO B2583366 1-(2-Fluoro-benzyl)-piperidin-4-ol CAS No. 148729-32-2

1-(2-Fluoro-benzyl)-piperidin-4-ol

Cat. No.: B2583366
CAS No.: 148729-32-2
M. Wt: 209.264
InChI Key: ZKDGEHVRKDYHMM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 2-fluorobenzyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-benzyl)-piperidin-4-ol typically involves the reaction of 2-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

    Oxidation: Formation of 1-(2-Fluoro-benzyl)-piperidin-4-one.

    Reduction: Formation of 1-(2-Fluoro-benzyl)-piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-benzyl)-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Fluoro-benzyl)-piperidin-2-yl-methanol: Similar structure but with a methanol group instead of a hydroxyl group at the 4-position.

    2-[1-(2-Fluoro-benzyl)-piperidin-4-yl]-1H-benzoiMidazole: Contains an additional benzoiMidazole ring, offering different biological activities.

Uniqueness: 1-(2-Fluoro-benzyl)-piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGEHVRKDYHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.28 g (0.0127 mol) of 4-hydroxypiperidine were dissolved in 60 ml of dimethylformamide and cooled to 0°. 3.0 g (0.0159 mol) of 2-fluoro-benzyl bromide and 5.0 ml (0.0349 mol) of triethylamine were added under argon and the mixture was left to come to room temperature. It was stirred for 16 hrs., the solvent was distilled off and the residue was chromatographed on silica gel with dichloromethane/methanol (19:1) as the eluent. 1.76 g (53%) of 2-fluoro-benzyl-piperidin-4-ol were obtained as a yellow oil. MS: me/e=210 (C12H17FNO+).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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